5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a piperazine ring, a thiophene ring, and an oxazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2-methylbenzoyl chloride, which is then reacted with piperazine to form 4-(2-methylbenzoyl)piperazine. This intermediate can be further reacted with thiophene-2-carboxylic acid and oxalyl chloride to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine, under controlled temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Benzoylpiperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
- 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
- 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile
Uniqueness
“5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile” is unique due to the presence of the 2-methylbenzoyl group, which can influence its chemical reactivity and biological activity. The combination of the piperazine, thiophene, and oxazole rings also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-14-5-2-3-6-15(14)19(25)23-8-10-24(11-9-23)20-16(13-21)22-18(26-20)17-7-4-12-27-17/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJRXHQCFKUZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.